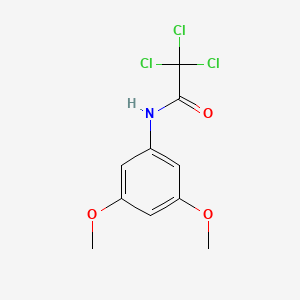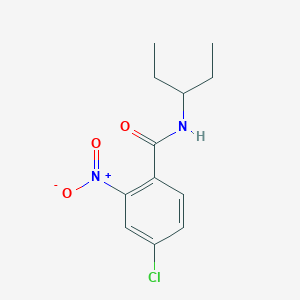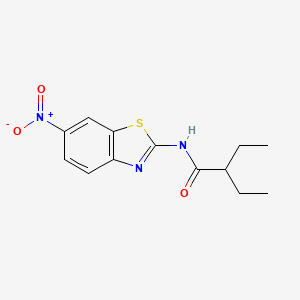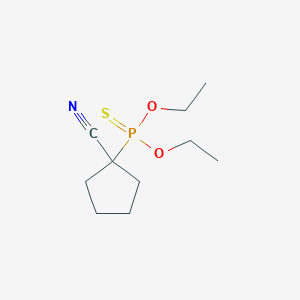![molecular formula C21H21NO3 B5720982 N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in the treatment of various types of cancers, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide is a selective inhibitor of RNA polymerase I transcription. It binds to the DNA template and prevents the recruitment of transcription initiation factors, leading to the inhibition of rRNA synthesis. This results in the disruption of ribosome biogenesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to the activation of p53 and the induction of apoptosis in cancer cells. N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide is its selective inhibition of RNA polymerase I transcription, which makes it a promising therapeutic agent for cancer treatment. However, N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide has been found to have some off-target effects, which can limit its specificity.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations and delivery methods to improve the solubility and bioavailability of N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide. Additionally, further studies are needed to investigate the potential of N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide in combination with other cancer therapies and to identify biomarkers that can predict response to treatment.
Synthesemethoden
The synthesis of N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with cyclopentylamine to form N-cyclopentyl-2-furoamide. This compound is then reacted with 1-naphthol to form N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide (N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide).
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and the growth and survival of cancer cells. N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models of breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-21(22-16-8-2-3-9-16)20-13-12-17(25-20)14-24-19-11-5-7-15-6-1-4-10-18(15)19/h1,4-7,10-13,16H,2-3,8-9,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWMPBOYLDLQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)




![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)